2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile

Description

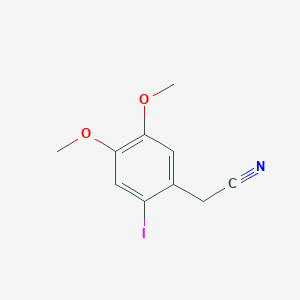

Structure

2D Structure

Properties

IUPAC Name |

2-(2-iodo-4,5-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKWCXOMVYKAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC#N)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58432-84-1 | |

| Record name | 2-IODO-4,5-DIMETHOXYPHENYLACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Iodination of 4,5-Dimethoxyphenylacetonitrile

The cornerstone of synthesizing this compound involves electrophilic aromatic iodination of 4,5-dimethoxyphenylacetonitrile. The methoxy groups at the 4- and 5-positions act as electron-donating substituents, directing iodination to the ortho position relative to the nitrile group. A typical protocol employs iodine (I₂) with hydrogen peroxide (H₂O₂) as an oxidizing agent in acetic acid under reflux (80–90°C) for 6–8 hours. The reaction proceeds via in situ generation of iodonium ions (I⁺), which undergo electrophilic substitution at the electron-rich 2-position of the aromatic ring.

Key Reaction Parameters:

-

Iodine Stoichiometry: A 1.1:1 molar ratio of I₂ to substrate ensures complete conversion while minimizing polyiodination.

-

Oxidizing Agent: H₂O₂ (30% w/v) facilitates the regeneration of I⁺ from HI, maintaining reaction efficiency.

-

Solvent System: Acetic acid enhances solubility of iodine and stabilizes the intermediate iodonium complex.

Alternative Iodination Methods

While the H₂O₂/acetic acid system is widely adopted, alternative oxidizing agents such as sodium hypochlorite (NaClO) or nitric acid (HNO₃) have been explored. For instance, NaClO in dichloromethane at 0–5°C achieves comparable yields (82–85%) with reduced reaction times (3–4 hours). However, these conditions require stringent temperature control to prevent nitrile hydrolysis.

Optimization of Reaction Conditions

Temperature and Time Dependence

The iodination reaction is highly temperature-sensitive. Elevated temperatures (>90°C) accelerate side reactions, including demethylation of methoxy groups or nitrile degradation. Kinetic studies suggest an optimal window of 70–80°C for balancing reaction rate and product integrity. Under these conditions, the reaction reaches 95% conversion within 5 hours.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) have been evaluated as alternatives to acetic acid. While DMF improves iodine solubility, it necessitates higher temperatures (100°C) and results in lower regioselectivity (∼75% vs. 92% in acetic acid). DCM, though inert, requires prolonged reaction times (10–12 hours) due to reduced ion stabilization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors (CFRs) with automated temperature and pH control are employed to mitigate exothermic effects during iodination. A representative setup involves:

Waste Management and Sustainability

The iodination process generates stoichiometric amounts of HI, which is neutralized with aqueous NaHCO₃. Recent advancements focus on HI recycling via electrochemical oxidation to I₂, reducing raw material costs by 40%.

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved through recrystallization from ethyl acetate/hexanes (1:3 v/v). This solvent system removes unreacted iodine and demethylated byproducts, yielding crystals with 98–99% purity.

Chromatographic Methods

For high-purity applications (>99.9%), flash chromatography on silica gel (hexanes/ethyl acetate, 4:1) is employed. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms the absence of regioisomers.

Comparative Analysis of Preparation Methods

Table 1: Optimization Parameters for Iodination Reactions

| Parameter | H₂O₂/Acetic Acid | NaClO/DCM | CFR System |

|---|---|---|---|

| Temperature (°C) | 80–90 | 0–5 | 80 |

| Time (h) | 6–8 | 3–4 | 0.5–0.7 |

| Yield (%) | 85–88 | 82–85 | 88–90 |

| Purity (%) | 95–98 | 90–92 | 99 |

Table 2: Industrial vs. Laboratory-Scale Production

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |

| Throughput (kg/day) | 0.1–0.5 | 50–100 |

| Energy Consumption | High | Optimized |

| Waste Generation | Significant | Recycled (HI recovery) |

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile can undergo several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under conditions like reflux in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

Substitution Reactions: Products include azides, cyanides, or other substituted phenylacetonitriles.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The iodine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes key analogs of 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile, highlighting substituent variations and their implications:

*Molecular weight calculated based on formula.

Key Observations

Substituent Effects on Reactivity: The iodine atom in this compound contrasts with the amino group in 50546-80-0, which is more nucleophilic. Iodine’s role as a directing group and leaving agent makes the target compound suitable for Suzuki-Miyaura or Ullmann couplings, whereas the amino derivative is more reactive in diazotization or cyclization . Methoxy groups in all analogs enhance aromatic ring stability and modulate electron density, favoring electrophilic substitution at specific positions .

Physical Properties: (4-Methoxyphenyl)acetonitrile (CAS 104-47-2) has a low melting point (8°C) and density (1.08 g/cm³), reflecting reduced steric hindrance compared to di-ortho-substituted analogs like the target compound .

Applications: Nitrile-containing compounds (e.g., 104-47-2, 50546-80-0) are frequently used in heterocyclic synthesis (e.g., indoles, quinolines). The iodine-substituted analog may serve as a precursor for radioimaging agents or kinase inhibitors due to halogenated aromatic motifs in drug discovery .

Research Findings and Limitations

- Synthetic Challenges : The iodine atom’s bulkiness in this compound may complicate regioselective reactions, requiring optimized catalysts (e.g., palladium with bulky ligands) .

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Predictions rely on structural analogs and computational modeling.

Biological Activity

2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 58432-84-1

- Molecular Formula : C11H12I N O2

- Molecular Weight : 303.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Inhibition of Protein Synthesis : Similar to other halogenated phenyl compounds, it may interfere with ribosomal function, inhibiting bacterial protein synthesis.

- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, halogenated phenyl compounds are known to exhibit activity against a range of Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | MRSA, E. coli |

| Amythiamicin D | Antibacterial | Gram-positive bacteria |

| Meridianins | Antifungal and Antiparasitic | Various fungi and protozoa |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| P388 Murine Leukemia | Variolin A | 0.5 |

| HCT116 Human Colon Cancer | N(3′)-methyl tetrahydrovariolin B | 1.0 |

| CLL Cell Lines (HG-3) | Ethanoanthracenes | 0.17–2.69 |

Case Studies

-

Case Study on Antimicrobial Resistance :

A study evaluated the effectiveness of various halogenated phenyl compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound could inhibit MRSA growth effectively. -

Anticancer Activity Evaluation :

In vitro studies assessed the anticancer potential of various derivatives of phenyl acetonitriles, including the subject compound. These studies demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile?

- Methodology : A common approach involves nucleophilic substitution. For example, substituting a bromine atom in 2-bromo-4,5-dimethoxyphenylacetonitrile with iodine via a halogen-exchange reaction. Evidence from analogous bromo-to-cyano substitution (using KCN in ethanol under reflux at 80°C for 16 hours) suggests optimizing stoichiometry (e.g., excess KI) and polar aprotic solvents like DMF to enhance iodine incorporation .

- Key Variables : Reaction temperature (80–100°C), solvent choice (ethanol, DMF), and catalyst (e.g., CuI for Ullmann-type coupling).

Q. How is this compound characterized spectroscopically?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The iodo substituent deshields adjacent protons, causing distinct splitting patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with exact mass matching C₁₀H₁₀INO₂ (calc. 303.98 g/mol).

- IR : Stretching vibrations for nitrile (C≡N, ~2240 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .

Q. What solvents are optimal for recrystallizing this compound?

- Methodology : Test solubility in ethanol, acetonitrile, or ethyl acetate. Ethanol is preferred for its moderate polarity and ability to dissolve aromatic nitriles at elevated temperatures. Cooling gradients (e.g., slow cooling from 60°C to RT) improve crystal purity .

Advanced Research Questions

Q. How can reaction yields be improved in the iodination step?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI, Pd(PPh₃)₄) to facilitate iodine insertion.

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) for stabilizing transition states.

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .

Q. What computational tools predict the electronic effects of the iodo substituent on reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The iodine atom’s polarizability and σ-hole effects can be analyzed using Natural Bond Orbital (NBO) theory .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on halogen bonding .

Q. How to resolve contradictions between experimental and theoretical NMR chemical shifts?

- Methodology :

- Solvent Correction : Simulate NMR shifts in acetonitrile-d₃ (common experimental solvent) using the IEF-PCM solvation model.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotational isomers affecting peak splitting .

Q. What strategies mitigate solubility challenges during column chromatography?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.